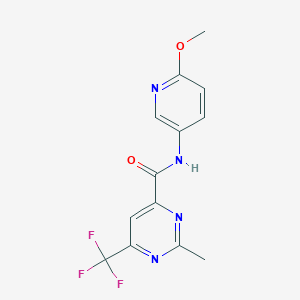
N-(6-Methoxypyridin-3-yl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Methoxypyridin-3-yl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is commonly referred to as a pyrimidine derivative and is synthesized using specific methods. In
Mecanismo De Acción
The mechanism of action of N-(6-Methoxypyridin-3-yl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide involves the inhibition of JAK1 and JAK2 enzymes. The compound binds to the ATP-binding site of these enzymes, preventing their activation and subsequent downstream signaling. This inhibition leads to the suppression of cytokine signaling, which is critical for the regulation of immune response and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(6-Methoxypyridin-3-yl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide include the suppression of cytokine signaling, which can have therapeutic benefits in the treatment of several diseases. However, the compound can also have adverse effects, including the suppression of immune response, which can increase the risk of infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(6-Methoxypyridin-3-yl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide has several advantages for lab experiments, including its potent inhibitory activity against JAK1 and JAK2 enzymes, which makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, the compound also has limitations, including its potential toxicity and the need for specific safety measures during handling and storage.
Direcciones Futuras
There are several future directions for the research on N-(6-Methoxypyridin-3-yl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide. One direction is the development of more potent and selective inhibitors of JAK1 and JAK2 enzymes, which can have therapeutic benefits in the treatment of several diseases. Another direction is the investigation of the compound's potential applications in other fields, including agriculture and material science. Additionally, the compound's pharmacokinetics and pharmacodynamics need to be further studied to determine its safety and efficacy in clinical trials.
Conclusion:
In conclusion, N-(6-Methoxypyridin-3-yl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide is a chemical compound with significant potential for scientific research. The compound's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on this compound can have significant implications in various fields, including medicinal chemistry, agriculture, and material science.
Métodos De Síntesis
The synthesis of N-(6-Methoxypyridin-3-yl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide involves several steps. The first step involves the reaction of 6-methoxypyridin-3-amine with 2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction results in the formation of N-(6-Methoxypyridin-3-yl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide.
Aplicaciones Científicas De Investigación
N-(6-Methoxypyridin-3-yl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide has several potential applications in scientific research. One of the most significant applications is in the field of medicinal chemistry. The compound has been found to be a potent inhibitor of several enzymes, including Janus kinase 1 (JAK1) and JAK2. These enzymes play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and immune response. Inhibiting these enzymes can have therapeutic benefits in the treatment of several diseases, including autoimmune diseases, cancer, and inflammation.
Propiedades
IUPAC Name |
N-(6-methoxypyridin-3-yl)-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N4O2/c1-7-18-9(5-10(19-7)13(14,15)16)12(21)20-8-3-4-11(22-2)17-6-8/h3-6H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRSRRMZDRBJPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C(F)(F)F)C(=O)NC2=CN=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

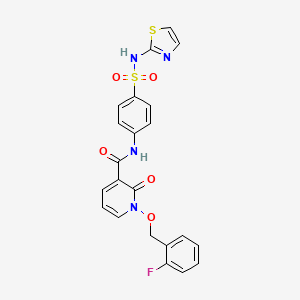

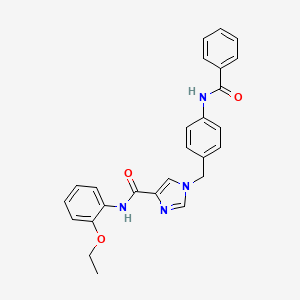
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2512738.png)
![3-(benzenesulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2512739.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2512741.png)
![4-(4-methoxyphenyl)-6-(4-methylbenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2512743.png)
![1,1,1-trifluoro-3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-propanol](/img/structure/B2512745.png)
![3-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2512746.png)

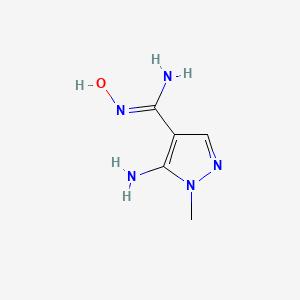
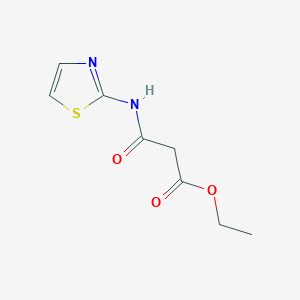
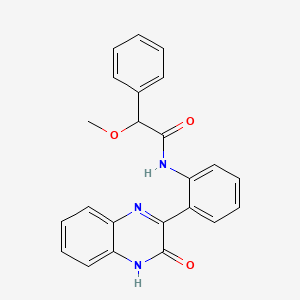
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2512753.png)